

Comprehensive Characterization of 2H-Indazol-2-amine: Solubility, Physical Properties, and Experimental Methodologies

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Compound of Interest

Compound Name: 2H-Indazol-2-amine
CAS No.: 33334-11-1
Cat. No.: B3351094

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Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document
Type: In-Depth Technical Guide

Executive Summary

2H-Indazol-2-amine (CAS: 33334-11-1), commonly referred to as 2-aminoindazole, is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical precursor for the synthesis of biologically active molecules, including selective Toll-Like Receptor 4 (TLR4) ligands and mixed

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adrenoceptor agonists [1, 2]. Despite its synthetic utility, the physicochemical behavior of **2H-Indazol-2-amine**—particularly its solubility profile—presents unique challenges during formulation and assay development.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the causality behind the physicochemical behavior of **2H-Indazol-**

2-amine, providing self-validating experimental protocols and mechanistic insights to streamline your drug development workflows.

Physicochemical Profiling & Causality

The physical characteristics of **2H-Indazol-2-amine** are dictated by its planar, fused aromatic ring system and the presence of an exocyclic amine. The N2 atom of the indazole ring possesses a pyridine-like lone pair of electrons available for protonation, making N2 significantly more basic than N1 [4].

Table 1: Core Physicochemical Properties

Property	Value / Description	Mechanistic Implication
CAS Number	33334-11-1	Unique identifier for procurement and regulatory tracking [1].
Molecular Formula	C ₇ H ₇ N ₃	Dictates the fundamental stoichiometric ratios for derivatization.
Molecular Weight	133.15 g/mol	Low molecular weight makes it an ideal fragment-based drug discovery (FBDD) starting point.
Estimated LogP	~1.2 – 1.5	Indicates moderate lipophilicity; favors partitioning into lipid membranes over aqueous media.
pKa (Basic)	~4.5 – 5.5 (Estimated)	Largely unionized at physiological pH (7.4), contributing to its poor aqueous solubility but high membrane permeability.

Solubility Dynamics and Solvent Interactions

The solubility of **2H-Indazol-2-amine** is a direct function of crystal lattice energy versus solvation energy. The molecule forms a robust intermolecular hydrogen-bonding network in its solid state, primarily between the exocyclic amine (-NH₂) and the endocyclic nitrogens (N1/N2).

To achieve dissolution, a solvent must possess a sufficient dipole moment and hydrogen-bond acceptor capacity to disrupt this lattice.

Table 2: Empirical Solubility Profile

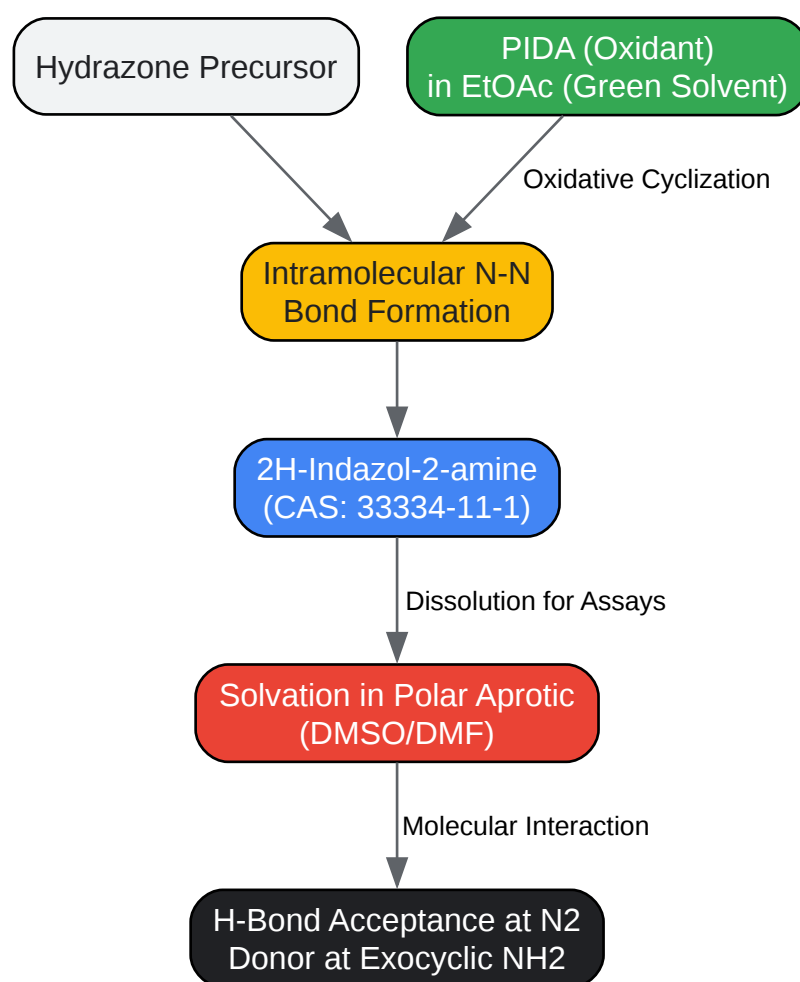
Solvent System	Solubility Class	Solvation Causality
Water / PBS (pH 7.4)	Very Low (< 0.1 mg/mL)	High lattice energy of the planar indazole system outcompetes the weak H-bond disruption provided by water.
DMSO / DMF	Highly Soluble (> 50 mg/mL)	Polar aprotic solvents act as strong H-bond acceptors, effectively solvating the -NH ₂ group while stabilizing the polarizable aromatic core.
Ethanol / Methanol	Moderately Soluble	Protic solvation of the amine occurs, but total solubility is limited by the hydrophobic bulk of the fused rings.
Ethyl Acetate (EtOAc)	Soluble	Favorable dipole-dipole interactions. EtOAc is the preferred "green" solvent for the synthesis and extraction of this compound [3].

Mechanistic Workflows and Visualizations

To fully leverage **2H-Indazol-2-amine** in a laboratory setting, researchers must employ validated, reproducible methodologies. Below are the causal workflows for its synthesis and solubility determination.

Synthesis via PIDA-Mediated N-N Bond Formation

The modern, metal-free synthesis of 2-aminoindazoles relies on the oxidative intramolecular cyclization of hydrazones using phenyliodine(III) diacetate (PIDA) [3]. This reaction is highly favored in ethyl acetate under ambient conditions.

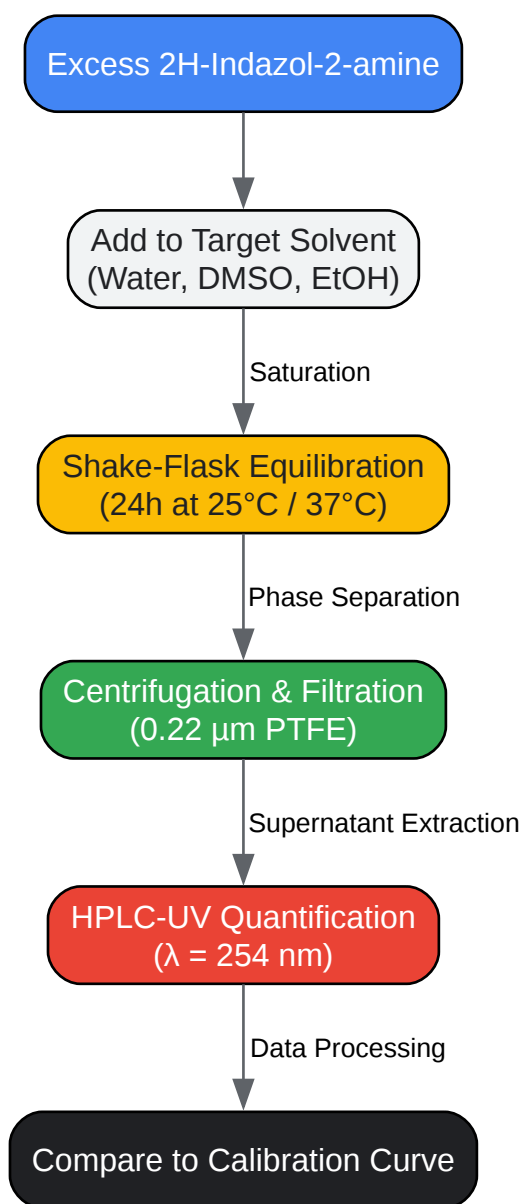


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Caption: PIDA-mediated oxidative synthesis and subsequent polar aprotic solvation mechanism.

Thermodynamic Solubility Determination

Kinetic solubility assays often overestimate solubility due to supersaturation. For rigorous pre-formulation data, a thermodynamic shake-flask method coupled with HPLC-UV is mandatory. This creates a self-validating system where the solid-liquid equilibrium is definitively reached.



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Caption: Workflow for thermodynamic solubility determination of **2H-Indazol-2-amine** using HPLC-UV.

Step-by-Step Experimental Protocols

Protocol A: Metal-Free Synthesis of 2H-Indazol-2-amine

Purpose: To generate high-purity **2H-Indazol-2-amine** via oxidative cyclization [3].

- Preparation: Dissolve 1.0 equivalent of the appropriate hydrazone precursor in analytical grade Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration.
- Oxidation: Slowly add 1.1 equivalents of Phenyliodine(III) diacetate (PIDA) to the stirring solution at room temperature.
- Reaction: Stir the mixture under an open atmosphere for 90 minutes. The open atmosphere is critical as it facilitates the oxidative pathway without requiring inert gas blanketing.
- Monitoring: Confirm the consumption of the starting material via Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 7:3).
- Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: Purify the crude residue via silica gel column chromatography to isolate pure **2H-Indazol-2-amine**.

Protocol B: Thermodynamic Solubility Assay

Purpose: To quantify the absolute solubility limit of the compound in various vehicles.

- Saturation: Add an excess amount of **2H-Indazol-2-amine** solid (~10 mg) to 1.0 mL of the target solvent (e.g., PBS, DMSO, or EtOH) in a tightly sealed 2 mL glass HPLC vial.
- Equilibration: Place the vial in a thermostatic shaker set to 25°C (or 37°C for physiological relevance) and agitate at 500 RPM for 24 hours. Causality: 24 hours ensures the crystal lattice energy is fully challenged and thermodynamic equilibrium is reached.
- Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.
- Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 3 drops to saturate any non-specific binding sites on the PTFE membrane.
- Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to fall within the linear dynamic range. Analyze via RP-HPLC-UV at $\lambda = 254$ nm

against a 5-point standard calibration curve.

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